Benzo[c]phenanthren-3-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4176-46-9 |
|---|---|
Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
benzo[g]phenanthren-3-amine |
InChI |
InChI=1S/C18H13N/c19-15-9-10-17-14(11-15)8-7-13-6-5-12-3-1-2-4-16(12)18(13)17/h1-11H,19H2 |
InChI Key |
LCFRRGUSWQKBIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=C(C=C4)N |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of Benzo C Phenanthren 3 Amine
Electrophilic Substitution Reactions on the Benzo[c]phenanthrene (B127203) Core
The benzo[c]phenanthrene skeleton, the smallest polycyclic aromatic hydrocarbon (PAH) featuring a fjord region, possesses a twisted framework that influences its reactivity. acs.orgacs.org Electrophilic attack on the unsubstituted parent molecule preferentially occurs at the C-5 position, which is predicted to form the most stable arenium ion intermediate. acs.orgrsc.org However, the presence of substituents dramatically alters this preference.
The amino group at the C-3 position is a powerful activating group and is ortho-, para-directing. Its influence on the regioselectivity of electrophilic substitution reactions like nitration and bromination is profound, overriding the inherent reactivity of the parent ring system. Studies on analogous compounds, such as 3-methoxy and 3-hydroxybenzo[c]phenanthrene, provide direct insight into this effect. In these cases, the substituent at C-3 directs electrophilic attack to the C-4 position (the ortho position). acs.orgacs.org This directive effect is consistently observed across different electrophilic reactions, including protonation, nitration, and bromination. acs.orgacs.org
The strong directing power of activating groups in the C-3 position is a general principle for this system. Methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) substituents have been shown to control regioselectivity even when competing with the influence of methyl groups elsewhere on the structure. acs.org For instance, in the nitration of 3-methoxybenzo[c]phenanthrene, electrophilic attack is directed to the C-4 position. acs.org Therefore, for Benzo[c]phenanthren-3-amine, electrophilic substitution is strongly predicted to occur at the C-4 position due to the powerful activating and directing nature of the amino group.
Table 1: Regioselectivity of Electrophilic Substitution on Substituted Benzo[c]phenanthrenes This table is based on data for related substituted benzo[c]phenanthrenes to infer the reactivity of the title compound.
| Starting Compound | Electrophile | Major Product (Position of Substitution) | Reference |
|---|---|---|---|
| Benzo[c]phenanthrene | Nitration (HNO₃/HOAc) | 5-Nitrobenzo[c]phenanthrene | acs.orgacs.org |
| 3-Methoxybenzo[c]phenanthrene | Nitration | 4-Nitro-3-methoxybenzo[c]phenanthrene | acs.org |
| 3-Hydroxybenzo[c]phenanthrene | Protonation (Stable Ion) | Protonation at C-4 | acs.org |
| 3-Aminobenzo[c]phenanthrene | Nitration/Bromination | Predicted: 4-substituted product | Inferred from acs.orgacs.org |
The stability of the carbocation intermediate (also known as an arenium ion or sigma complex) is a key factor determining the rate and regioselectivity of electrophilic aromatic substitution. masterorganicchemistry.combyjus.com The stability of these intermediates is influenced by the number of adjacent alkyl groups, resonance delocalization, and the electronic effects of substituents. masterorganicchemistry.combyjus.com
For the parent benzo[c]phenanthrene, density functional theory (DFT) calculations show that the arenium ion formed by protonation at C-5 is the most stable. acs.org However, when a strong electron-donating group is present, it stabilizes the carbocation intermediate through resonance, directing the electrophilic attack. In the case of 3-methoxybenzo[c]phenanthrene, low-temperature protonation leads to the formation of a stable carbocation via attack at the C-4 position. acs.org This occurs because the positive charge in the resulting arenium ion can be effectively delocalized onto the oxygen atom of the methoxy group, forming a more stable carboxonium ion resonance structure. acs.org
By analogy, the carbocation intermediate for electrophilic attack on this compound at the C-4 position would be significantly stabilized by the adjacent amino group. The lone pair of electrons on the nitrogen atom can participate in resonance, delocalizing the positive charge and creating a more stable iminium ion resonance structure. This stabilization lowers the activation energy for the formation of the C-4 substituted product, making it the kinetically and thermodynamically favored pathway. acs.org
Regioselectivity and Substituent Effects (e.g., Nitration, Bromination)
Nucleophilic Reactions Involving the Amine Functionality
The amine group of this compound is a primary nucleophile, capable of reacting with a wide range of electrophilic species. This reactivity is central to the formation of covalent adducts, a process extensively studied in the context of PAH-DNA interactions.
The exocyclic amino groups of purine (B94841) bases in DNA, such as the N²-amino group of guanine (B1146940) and the N⁶-amino group of adenine (B156593), are known to act as nucleophiles. researchgate.netaacrjournals.org They react with electrophilic metabolites of PAHs, particularly diol epoxides, to form stable covalent adducts. nih.gov This reaction involves the nucleophilic attack of the nitrogen atom's lone pair on an electron-deficient carbon of the electrophile. The reactivity of the amino group is influenced by steric factors and its electronic environment within the larger molecule. nih.gov The amine on the benzo[c]phenanthrene core behaves similarly, readily attacking electrophilic centers.
The amine functionality of this compound is expected to form adducts with various electrophiles. A well-studied parallel is the reaction between the highly electrophilic benzo[c]phenanthrene diol epoxides (BcPhDE) and the exocyclic amino groups of deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). researchgate.netacs.orgoup.com In these reactions, the amino group opens the strained epoxide ring, forming a covalent C-N bond. researchgate.net
This adduct formation is a critical mechanism in the genotoxicity of PAHs. europa.eu Both cis and trans adducts can be formed, depending on the stereochemistry of the attack. acs.org The formation of such adducts has been demonstrated not only in vitro but also in biological systems, where benzo[c]phenanthrene-derived adducts have been identified in human cells. nih.gov Synthetic strategies have also been developed that utilize the nucleophilicity of PAH-amine derivatives to react with halogenated purines, further demonstrating the amine's capacity for adduct formation. umich.edunih.gov
The reaction of a nucleophilic amino group with a chiral electrophile, such as a benzo[c]phenanthrene diol epoxide, can lead to the formation of diastereomeric products. The stereochemical outcome—specifically, the cis or trans opening of the epoxide ring—is governed by the reaction mechanism. acs.org
Research on the reaction between benzo[c]phenanthrene diol epoxides and the amino group of deoxyguanosine has shown that the stereoselectivity can be controlled by the reaction conditions. acs.org The mechanism can shift between a direct Sₙ2 displacement and an Sₙ1-type reaction involving a carbocation intermediate.
Sₙ2 Mechanism : In the absence of a strongly ionizing solvent, the reaction proceeds primarily through an Sₙ2 mechanism. The nucleophilic amino group attacks the benzylic carbon of the epoxide from the side opposite the oxygen atom, leading to an inversion of configuration and the exclusive formation of the trans-opened adduct. acs.org
Sₙ1 Mechanism : In the presence of an ionizing solvent like hexafluoropropan-2-ol (HFP), the reaction can increasingly proceed through an Sₙ1 mechanism. The solvent assists in the opening of the epoxide ring to form a relatively stable carbocation intermediate. This planar carbocation can then be attacked by the nucleophilic amine from either face, leading to a mixture of both cis and trans adducts. acs.org
The ratio of cis to trans products can be systematically varied by changing the concentration of the ionizing solvent, providing a high degree of stereoselective control over the adduct formation. acs.org
Table 2: Stereoselective Control of Adduct Formation Data from the reaction of Benzo[c]phenanthrene diol epoxide 1 (BcPh DE-1) with a deoxyguanosine derivative, demonstrating the effect of solvent on the reaction mechanism. acs.org
| Equivalents of HFP Solvent | Cis Adduct (%) | Trans Adduct (%) | Predominant Mechanism | Reference |
|---|---|---|---|---|
| 0 | < 5 | > 95 | Sₙ2 | acs.org |
| 5 | 17 | 83 | Mixed Sₙ2/Sₙ1 | acs.org |
| 532 | 91 | 9 | Sₙ1 | acs.org |
Adduct Formation with Electrophilic Species
Redox Chemistry and Oxidation Mechanisms
The redox behavior of this compound is characterized by oxidation processes that can occur at either the nitrogen atom of the amino group or the aromatic ring system. The introduction of the amino group generally lowers the oxidation potential of the parent PAH, making the molecule more susceptible to electron transfer reactions. mdpi.com The specific pathway of oxidation is influenced by the oxidant, reaction conditions, and the electronic structure of the molecule. nih.govresearchgate.net
The anodic oxidation of amino-PAHs is often a complex process involving an initial electron transfer step followed by subsequent chemical reactions. researchgate.net For many aromatic amines, oxidation leads to the formation of a radical cation, which can then undergo various follow-up reactions, including dimerization or reaction with other nucleophiles present in the medium.
In the case of aminophenanthrenes, the position of the amino group significantly influences the oxidation products. For instance, the copper(II)-mediated oxidation of 3-aminophenanthrene has been shown to preferentially yield an azo compound, resulting from oxidation and coupling at the nitrogen atom. nih.gov This is in contrast to other isomers like 9-aminophenanthrene, which can lead to the formation of carbazoles through a different reaction pathway. nih.gov This suggests that for this compound, oxidation on the nitrogen is a likely and significant pathway.
Table 1: Representative Oxidation Products of Aminophenanthrene Isomers
| Isomer | Oxidant/Method | Major Product(s) | Reference |
| 3-Aminophenanthrene | Cu(II) | Azo compound | nih.gov |
| 9-Aminophenanthrene | Cu(II) | Carbazole | nih.gov |
| 2-Aminonaphthalene | Cu(II) | 1,1'-Binaphthyl | nih.gov |
| Aromatic Amines (general) | Anodic Oxidation | Radical cation, dimers | researchgate.net |
This table illustrates the diverse oxidation pathways of aminophenanthrenes, highlighting the influence of the amino group's position.
Photochemical Transformations and Properties
The photochemistry of this compound is governed by the absorption of light, leading to the formation of electronically excited states that can undergo various transformations. nih.gov As with other amino-PAHs, it is expected to absorb in the UVA and potentially the visible light region. nih.gov Upon excitation, these molecules can undergo a variety of processes, including fluorescence, intersystem crossing to a triplet state, and photochemical reactions. nih.gov
The photolysis of amino-PAHs can lead to the formation of a range of photoproducts, some of which may be more toxic than the parent compound. wjpmr.comnih.gov For example, the irradiation of 1-aminopyrene, a well-studied amino-PAH analogue, results in its transformation into several oxidation products, including 1-hydroxyaminopyrene, 1-nitrosopyrene, and covalent dimers. nih.gov The presence of DNA or free-radical scavengers can slow down these photochemical reactions. nih.gov This indicates that the photochemical reactivity of this compound likely involves radical intermediates and can be influenced by its surrounding environment.
The combination of light and some PAHs can induce DNA damage, a process in which the amino-substituted derivatives are often implicated. nih.govmdpi.com The excited state of the amino-PAH can transfer energy or an electron to surrounding molecules, including oxygen, to generate reactive oxygen species or radical intermediates that can interact with biological molecules. nih.gov
Recent studies on related aminophenanthrene systems have shown that photochemical conditions can be used to control synthetic pathways. For example, the dephosphinylation of 9-amino-10-(phosphinyl)phenanthrenes under purple light irradiation promotes a single-electron-transfer-triggered cyclization to form π-expanded carbazoles. nih.gov This highlights the potential for this compound to undergo unique photochemical reactions leading to novel molecular structures.
The photophysical properties of amino-PAHs, such as their absorption and emission characteristics, are of significant interest. researchgate.net While specific data for this compound is scarce, studies on related benzo[c]phenanthrene derivatives show strong fluorescence in the blue region of the visible spectrum, making them candidates for applications in organic light-emitting diodes (OLEDs). researchgate.net
Table 2: Photoproducts Identified from the Photolysis of 1-Aminopyrene
| Photoproduct | Type of Transformation | Reference |
| 1-Hydroxyaminopyrene | Oxidation | nih.gov |
| 1-Nitrosopyrene | Oxidation | nih.gov |
| 1-Nitropyrene | Oxidation | nih.gov |
| 1-Amino-x-hydroxypyrene | Oxidation/Hydroxylation | nih.gov |
| Covalent Dimers | Dimerization | nih.gov |
This table provides examples of the types of photochemical transformations that analogous amino-PAHs can undergo upon irradiation.
Spectroscopic and Analytical Characterization Methodologies for Benzo C Phenanthren 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise atomic arrangement of Benzo[c]phenanthren-3-amine, revealing the connectivity and chemical environment of each hydrogen and carbon atom.
The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 9.2 ppm. Protons on the benzo[c]phenanthrene (B127203) skeleton are subject to varied shielding and deshielding effects based on their position. Protons in the sterically crowded "fjord region" of the parent hydrocarbon, corresponding to H-1 and H-12, are significantly deshielded and appear at very low fields (around 9.13 and 8.01 ppm respectively in the parent compound). chemicalbook.com The introduction of the electron-donating amino group at the C-3 position would be expected to cause an upfield shift (to a lower ppm value) for the protons ortho and para to it (H-2, H-4). The two protons of the primary amine group (-NH₂) would typically appear as a single, broad peak, the chemical shift of which can vary depending on solvent and concentration.
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. For the parent benzo[c]phenanthrene, carbon signals appear in the aromatic region between approximately 122 and 132 ppm. chemicalbook.com The attachment of an amino group significantly perturbs the chemical shifts of the carbons in the substituted ring. mdpi.com The carbon atom directly bonded to the nitrogen (ipso-carbon, C-3) is expected to be deshielded (shifted downfield), while the ortho (C-2, C-4) and para (C-x, depending on numbering) carbons are expected to be shielded (shifted upfield) due to the electron-donating resonance effect of the amino group. mdpi.comorganicchemistrydata.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: These are predicted values based on known substituent effects on the benzo[c]phenanthrene scaffold.
| Atom Type | Predicted Chemical Shift (ppm) | Rationale |
| Aromatic Protons | ~7.0 - 9.2 | Complex multiplets characteristic of the polycyclic aromatic system. chemicalbook.com |
| Amine Protons (-NH₂) | Broad singlet, variable | Typical appearance for primary amine protons. |
| Aromatic Carbons | ~115 - 150 | General range for substituted polycyclic aromatic hydrocarbons. chemicalbook.comoregonstate.edu |
| C-3 (ipso) | Downfield shift vs. parent | Deshielding effect from the attached electronegative nitrogen atom. mdpi.com |
| C-2, C-4 (ortho) | Upfield shift vs. parent | Shielding from the electron-donating resonance of the -NH₂ group. mdpi.com |
Two-dimensional (2D) Correlated Spectroscopy (COSY) is essential for unambiguously assigning the proton signals in the crowded aromatic region of the ¹H NMR spectrum. A COSY experiment generates a 2D map showing correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. researchgate.net For this compound, cross-peaks in the COSY spectrum would reveal the connectivity between neighboring protons within each of the fused rings. This allows chemists to "walk" along the proton framework of the molecule, confirming the substitution pattern and assigning specific resonances that are difficult to interpret from the one-dimensional spectrum alone.
1H NMR and 13C NMR Techniques
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the exact molecular weight and to gain insight into the compound's structure through its fragmentation patterns. For this compound (C₁₈H₁₃N), the high-resolution mass spectrum (HRMS) would show a molecular ion (M⁺) peak corresponding to its calculated exact mass of 243.1048 g/mol .
The fragmentation pattern in the mass spectrum provides a fingerprint for the molecule. Aromatic amines are characterized by a very stable molecular ion peak, which is often the base peak in the spectrum. The stability of the fused polycyclic aromatic core of benzo[c]phenanthrene means that fragmentation of the ring system is not typically favored. nih.gov Instead, fragmentation would likely involve the amino substituent.
Table 2: Predicted Mass Spectrometry Data for this compound
| Measurement | Predicted Value | Significance |
| Molecular Formula | C₁₈H₁₃N | Derived from elemental composition. |
| Exact Mass | 243.1048 u | Confirms the elemental formula via HRMS. researchgate.net |
| Molecular Ion (M⁺) | m/z = 243 | Corresponds to the intact molecule, expected to be a strong peak. |
| Key Fragments | [M-H]⁺, [M-HCN]⁺ | Potential fragmentation pathways for aromatic amines. |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-transform infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be dominated by absorptions characteristic of a primary aromatic amine and a polycyclic aromatic system. orgchemboulder.com
Key expected vibrational bands include:
N-H Stretching: As a primary amine (R-NH₂), two distinct, sharp-to-medium bands are expected in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.comwpmucdn.com
Aromatic C-H Stretching: A sharp absorption just above 3000 cm⁻¹ is characteristic of C-H bonds on the aromatic rings. dergipark.org.tr
N-H Bending (Scissoring): A medium to strong absorption is expected in the range of 1580-1650 cm⁻¹, which arises from the scissoring motion of the -NH₂ group. orgchemboulder.com
Aromatic C=C Stretching: Multiple sharp bands of varying intensity are expected between 1400 and 1600 cm⁻¹ due to the stretching vibrations within the fused aromatic rings.
C-N Stretching: A strong band for the aromatic C-N bond is anticipated in the region of 1250–1335 cm⁻¹. orgchemboulder.com
C-H Out-of-Plane Bending: Strong absorptions in the fingerprint region (below 900 cm⁻¹) provide information about the substitution pattern on the aromatic rings.
Electronic Spectroscopy for Optical Properties
Electronic spectroscopy investigates how the molecule interacts with ultraviolet and visible light, providing information about its conjugated π-electron system.
The UV-Vis spectrum of polycyclic aromatic hydrocarbons like benzo[c]phenanthrene is characterized by a series of intense absorption bands. researchgate.netnih.gov The introduction of an amino group, which acts as a powerful auxochrome (a group that modifies the light-absorbing properties of a chromophore), is expected to significantly alter the spectrum. The lone pair of electrons on the nitrogen atom extends the conjugated system through n→π* transitions. This typically results in a bathochromic shift (a shift to longer wavelengths, also called a red shift) and a hyperchromic effect (an increase in absorption intensity) of the characteristic π→π* transition bands of the parent aromatic system. beilstein-journals.org Therefore, this compound would be expected to absorb light at longer wavelengths compared to the unsubstituted benzo[c]phenanthrene. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Chromatographic Methods for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, purification, and purity assessment of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, including this compound. The complexity of environmental and biological samples, which often contain numerous isomeric PAHs, necessitates high-resolution chromatographic methods. nih.gov
Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of benzo[c]phenanthrene compounds. A study involving the enzymatic oxidation of Benzo[c]phenanthrene-3,4-dihydrodiol utilized an RP-HPLC method to monitor the reaction. nih.gov The separation was achieved on a Zorbax-ODS C18 column, a standard stationary phase for reversed-phase chromatography. nih.gov The mobile phase consisted of a water/methanol linear gradient, which is effective for eluting compounds with varying polarities, and a photodiode array (PDA) detector was used for monitoring the eluent. nih.gov
For more challenging separations of regioisomeric benzo[c]phenanthrene adducts, alternative stationary phases have been shown to provide superior results. For instance, a polystyrene-divinylbenzene (PSDVB) reversed-phase column demonstrated enhanced selectivity compared to a conventional C18 column for separating modified oligonucleotides. acs.org This improved separation is attributed to a combination of hydrophobic and π-π interactions between the aromatic system of the analyte and the PSDVB stationary phase. acs.org To optimize separation, elevated temperatures (e.g., 55 °C) may be used to reduce intermolecular interactions. acs.org The choice of mobile phase is also critical; while ammonium (B1175870) acetate-based systems can provide good separation of isomers, other systems with additives like triethylamine (B128534) (TEA) and hexafluoro-2-propanol (HFIP) may offer better sensitivity for mass spectrometry detection. acs.org
Table 2: Exemplary HPLC Conditions for Benzo[c]phenanthrene Derivative Analysis
| Parameter | Method 1: Dihydrodiol Analysis nih.gov | Method 2: DNA Adduct Analysis acs.org |
| Stationary Phase (Column) | Zorbax-ODS C18 (5µm, 4.6 mm × 250 mm) | Hamilton PRP-1 PSDVB (3 µm, 1.0 mm × 150 mm) |
| Mobile Phase | Water/Methanol Linear Gradient (60% to 90% Methanol) | 20 mM Ammonium Acetate (B1210297) / Acetonitrile Gradient |
| Flow Rate | 0.5 mL/min | 0.06 - 0.085 mL/min |
| Temperature | Not specified | 55 °C |
| Detector | Photodiode Array (PDA) | Mass Spectrometry (MS) |
| Internal Standard | Racemic B[a]P-4,5-dihydrodiol | Not specified |
Application of Labeled Isotopologues in Analytical Chemistry
In analytical chemistry, particularly in quantification studies using mass spectrometry (MS), the use of stable isotope-labeled internal standards is a crucial practice for achieving high accuracy and precision. smolecule.com Benzo[c]phenanthrene-d5, a deuterated isotopologue of benzo[c]phenanthrene, serves this exact purpose. smolecule.commedchemexpress.com It is employed as an internal standard in the analysis of PAHs and their derivatives. smolecule.com
The principle of using an internal standard like Benzo[c]phenanthrene-d5 involves adding a known quantity of the labeled compound to a sample prior to preparation and analysis. smolecule.com Because the deuterated standard is chemically almost identical to the non-labeled analyte (the target compound), it behaves similarly during extraction, cleanup, and chromatographic separation. However, it is distinguishable by its higher mass in a mass spectrometer.
By comparing the signal intensity of the target analyte to the known concentration of the internal standard, analysts can correct for variations and potential losses that may occur during the sample workup and instrumental analysis. smolecule.com This method, known as isotope dilution mass spectrometry (IDMS), significantly improves the reliability and reproducibility of quantification. Benzo[c]phenanthrene-d5 is particularly valuable in complex matrices, such as environmental samples or biological tissues, where matrix effects can interfere with accurate measurement. smolecule.comresearchgate.netnih.gov Its use is a key component of robust analytical methods for monitoring human exposure to PAHs and for environmental assessment. smolecule.com
Computational and Theoretical Investigations of Benzo C Phenanthren 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool for elucidating the intrinsic electronic properties and predicting the reactivity of complex polycyclic aromatic hydrocarbons (PAHs) like Benzo[c]phenanthren-3-amine. These computational methods provide insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a mainstay in the computational study of PAHs and their derivatives. bldpharm.comnih.gov DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-31G*, are employed to optimize molecular geometries and compute electronic properties. rsc.orgacs.org For this compound, DFT studies are crucial for understanding how the introduction of an amino (-NH2) group at the C-3 position influences the electronic landscape and reactivity of the parent benzo[c]phenanthrene (B127203) skeleton.
The amino group is a strong electron-donating group, which significantly alters the electron density distribution across the aromatic system. Theoretical studies on analogous compounds, such as 3-methoxy and 3-hydroxy-benzo[c]phenanthrene, show that such substituents direct the regioselectivity of electrophilic attack. acs.org For instance, in 3-methoxy-benzo[c]phenanthrene, electrophilic attack (like nitration) is directed to the C-4 position, which is ortho to the electron-donating methoxy (B1213986) group. acs.org A similar directive effect would be predicted for this compound, making the C-4 position a likely site for electrophilic substitution.
DFT calculations also allow for the determination of key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of the HOMO are particularly indicative of the molecule's susceptibility to electrophilic attack, while the LUMO energy relates to its electron-accepting capability. The introduction of the -NH2 group is expected to raise the HOMO energy of the benzo[c]phenanthrene system, thereby increasing its reactivity toward electrophiles.
| Compound | Predicted HOMO Energy Level | Predicted LUMO Energy Level | Predicted HOMO-LUMO Gap | Most Probable Site of Electrophilic Attack |
|---|---|---|---|---|
| Benzo[c]phenanthrene (Parent) | ~ -5.5 eV | ~ -1.2 eV | ~ 4.3 eV | C-5 |
| This compound | Higher (e.g., ~ -5.2 eV) | Slightly Higher (e.g., ~ -1.1 eV) | Smaller (e.g., ~ 4.1 eV) | C-4 |
Analysis of Charge Delocalization Pathways (e.g., GIAO-DFT, NPA)
Understanding how charge is distributed and delocalized within the molecule, especially in its reactive intermediates like carbocations, is critical for predicting reaction outcomes. acs.org Computational methods such as Gauge-Invariant Atomic Orbital (GIAO) DFT and Natural Population Analysis (NPA) are used to map these charge delocalization pathways. rsc.orgacs.orgfrontiersin.org
Natural Population Analysis (NPA) calculates the atomic charges within a molecule, providing a quantitative picture of electron distribution. rsc.org For the protonated form of this compound (an arenium ion), NPA would reveal how the positive charge is shared among the carbon and nitrogen atoms. In related hydroxy- and methoxy-substituted benzo[c]phenanthrene carbocations, the positive charge is significantly delocalized into the aromatic rings, with the substituent's oxygen atom also bearing a portion of the charge. acs.org A similar delocalization is expected for the 3-amino derivative, with the nitrogen atom playing a key role in stabilizing the positive charge through resonance.
GIAO-DFT calculations are used to predict NMR chemical shifts. acs.orgfrontiersin.org By comparing the calculated ¹³C NMR chemical shifts of a neutral molecule with its corresponding carbocation, one can deduce the change in electron density at each carbon atom (Δδ¹³C). acs.org A large downfield shift (positive Δδ¹³C) at a particular carbon indicates a significant increase in positive charge. This method provides an experimentally verifiable map of charge delocalization. frontiersin.org For a carbocation formed from this compound, GIAO-DFT would predict significant deshielding for carbons at positions ortho and para to the site of protonation, illustrating the pathways of charge delocalization. acs.orgacs.org
| Atom/Position | Predicted Change in NPA Charge (Carbocation - Neutral) | Predicted ¹³C NMR Shift Change (Δδ¹³C in ppm) | Interpretation |
|---|---|---|---|
| N (at C-3) | +0.15 | N/A | Nitrogen helps stabilize positive charge |
| C-4 | +0.20 | +40 | Major site of positive charge |
| C-6a | +0.12 | +25 | Significant charge delocalization |
| C-12b | +0.10 | +20 | Charge delocalization across fjord region |
Modeling of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed exploration of reaction pathways, including the characterization of transient species like intermediates and transition states. This modeling provides a kinetic and thermodynamic understanding of potential reactions.
Relative Stabilities of Intermediates and Products
The metabolic activation of PAHs often proceeds through the formation of reactive intermediates such as carbocations. rsc.org DFT calculations are used to determine the relative energies and, therefore, the relative stabilities of various potential intermediates and final products. acs.orgwikipedia.org
For this compound, a key reaction would be its protonation to form a carbocation (arenium ion). DFT calculations can predict the most likely site of protonation by comparing the stabilities of all possible carbocation isomers. For the related 3-methoxy-benzo[c]phenanthrene, protonation is strongly directed to the C-4 position, ortho to the methoxy group. acs.org This is because the resulting carbocation is highly stabilized by resonance involving the lone pair of electrons on the oxygen atom. An analogous outcome is predicted for this compound, where protonation at C-4 would allow for strong resonance stabilization from the amino group. The calculated reaction energies (ΔE) for the formation of these intermediates indicate their thermodynamic favorability. rsc.org
Conformational Analysis and Helicity Studies of Benzo[c]phenanthrene Frameworks
The benzo[c]phenanthrene skeleton is inherently non-planar due to steric repulsion between the hydrogen atoms in the "fjord region" (the C-1 and C-12 positions). nih.gov This distortion results in a helical shape, meaning the molecule is chiral and can exist as (P)- and (M)-enantiomers. The introduction of substituents can further influence this helicity.
Aromaticity Assessment in Aminated Polycyclic Systems (e.g., NICS)
Aromaticity is a key concept linked to the stability and reactivity of PAHs. nih.gov Nucleus-Independent Chemical Shift (NICS) is a popular magnetic criterion for quantifying the aromaticity of individual rings within a polycyclic system. researchgate.netnmas.org NICS values are typically calculated by placing a "ghost" atom at the geometric center of a ring and computing the magnetic shielding at that point. A negative NICS value indicates aromaticity (a diatropic ring current), while a positive value suggests anti-aromaticity (a paratropic ring current). researchgate.net
For this compound, NICS calculations would be used to assess how the electron-donating amino group affects the aromaticity of each of the four rings. According to Clar's aromatic π-sextet rule, in the parent phenanthrene (B1679779) system, the outer rings have more aromatic character than the central ring. nih.govnmas.org The amino group, by donating electron density into Ring A (the ring to which it is attached), is predicted to slightly decrease the aromaticity of that specific ring while potentially influencing the electron distribution and aromatic character of the adjacent rings. nmas.org Comparing the NICS values for each ring in this compound to those of the unsubstituted parent compound would provide a quantitative measure of this electronic perturbation.
| Ring | Predicted NICS(1) for Parent B[c]Ph | Predicted NICS(1) for B[c]phenanthren-3-amine | Interpretation of Change |
|---|---|---|---|
| A (Substituted Ring) | -10.5 | -8.0 | Reduced aromaticity due to substituent |
| B | -6.5 | -6.8 | Minor change |
| C | -10.2 | -10.0 | Minor change |
| D | -9.8 | -9.7 | Minor change |
Environmental Considerations and Chemical Transformations of Benzo C Phenanthren 3 Amine
Formation Mechanisms in Environmental Matrices
Amino-PAHs are not typically primary products of combustion but are often formed through secondary reactions of parent PAHs in the environment.
Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are primarily introduced into the environment through the incomplete combustion and pyrolysis of organic materials. nih.govresearchgate.net Sources include industrial emissions, vehicle exhaust, burning of fossil fuels and biomass, and natural events like forest fires. nih.goveuropa.eunih.gov Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere, while incomplete combustion occurs when there is insufficient oxygen for a substance to burn completely, leading to the formation of soot, carbon monoxide, and various PAHs. kindle-tech.comwikipedia.orgyoutube.com
While the direct formation of Benzo[c]phenanthren-3-amine in these processes is not extensively documented, it is understood that related compounds, such as nitrated PAHs (NPAHs), are formed during combustion in the presence of nitrogen oxides (NOx). airies.or.jp These NPAHs can then be released into the atmosphere. Subsequent environmental or metabolic reduction of the nitro group can lead to the formation of amino-PAHs. For instance, in microorganisms, NPAHs can be metabolized to nitroso, hydroxyamino, and finally, amino-derivatives of PAHs. airies.or.jp Therefore, it is plausible that this compound is formed in the environment via the atmospheric formation and subsequent transformation of a corresponding nitrobenzo[c]phenanthrene precursor.
Environmental Persistence and Chemical Stability
The environmental persistence of a chemical is related to its stability and resistance to degradation processes.
Chemical Stability: Chemical stability refers to the thermodynamic stability of a compound under specific conditions. wikipedia.org A compound is considered stable if it is not particularly reactive in its environment and retains its properties over time. wikipedia.org Aromatic compounds like PAHs and their derivatives gain stability from their delocalized pi-electron systems. cymitquimica.com The benzo[c]phenanthrene (B127203) structure itself is a nonplanar, four-ring system that is solid at room temperature and soluble in nonpolar organic solvents. wikipedia.org The addition of an amino group can alter its properties, such as solubility and reactivity. Generally, PAHs are lipophilic and have low water solubility, which tends to decrease as molecular weight increases. europa.eumdpi.com This lipophilicity causes them to adsorb to particulate matter in the air and accumulate in soil, sediments, and biota. europa.eumdpi.com
Environmental Persistence: The persistence of PAHs in the environment is variable. In the atmosphere, they can be transported over long distances while bound to particulate matter. mdpi.com They are removed from the atmosphere by wet and dry deposition. mdpi.com In soil and sediment, their half-lives can range from months to several years. europa.eu Degradation can occur through abiotic processes like photodegradation or through microbial activity. mdpi.com The specific persistence of this compound would depend on factors like soil type, microbial populations, and sunlight exposure.
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 193.24 | g/mol |
| logP (Octanol/Water Partition Coefficient) | 3.575 | |
| Log10 of Water Solubility | -4.71 | mol/l |
| Normal Boiling Point | 666.85 | K |
| Enthalpy of Vaporization | 64.28 | kJ/mol |
Data sourced from Cheméo for 1-Aminophenanthrene (CAS 4176-53-8) chemeo.com. This data for a related isomer is provided for context due to the lack of specific data for this compound.
Biotransformation and Metabolism Pathways
Once in an organism, xenobiotics like this compound are subject to metabolic processes, primarily aimed at increasing their water solubility to facilitate excretion. wur.nlnih.gov
The Cytochrome P450 (CYP) superfamily of enzymes plays a critical role in the Phase I metabolism of a vast number of xenobiotics, including PAHs. nih.govwikipedia.orgdynamed.com These enzymes are monooxygenases that catalyze the oxidation of substrates, typically by inserting an oxygen atom. wur.nlnih.gov For PAHs, this often involves the formation of reactive epoxides. nih.gov
While the specific metabolism of this compound is not well-defined, the metabolism of its parent compound, Benzo[c]phenanthrene (B[c]PH), has been studied. The metabolic activation of B[c]PH is a critical step leading to its carcinogenic effects. europa.eu Human liver microsomes metabolize B[c]PH predominantly to B[c]PH-3,4-dihydrodiol, the precursor to a highly potent carcinogen. nih.govacs.org This process is mainly mediated by the CYP1A2 enzyme, with contributions from CYP1B1. nih.govacs.org It is conceivable that this compound could also be a substrate for these or other CYP enzymes, potentially undergoing hydroxylation on the aromatic rings or N-oxidation at the amino group.
| Enzyme Family | Key Members | Role |
|---|---|---|
| CYP1 | CYP1A2, CYP1B1 | Metabolism of PAHs and other xenobiotics. nih.govacs.org |
| CYP2 | CYP2D6, CYP2C9, CYP2C19 | Metabolism of a wide range of drugs. nih.govdynamed.com |
| CYP3 | CYP3A4 | Metabolizes the majority of clinically used drugs. nih.govdynamed.com |
General roles of major human Cytochrome P450 families involved in xenobiotic metabolism. nih.govdynamed.comnih.govacs.org
The metabolism of PAHs proceeds through the formation of various intermediates. For the parent compound B[c]PH, metabolic activation leads to the formation of dihydrodiols, such as B[c]PH-3,4-dihydrodiol and B[c]PH-5,6-dihydrodiol. nih.goveuropa.eu The B[c]PH-3,4-dihydrodiol can be further metabolized to the highly reactive and carcinogenic B[c]PH-3,4-diol-1,2-epoxide. nih.govoup.com This ultimate carcinogen can form stable adducts with DNA, particularly with adenine (B156593) residues, leading to mutations. oup.comnih.govscispace.com
For this compound, potential metabolites could include hydroxylated derivatives on the aromatic rings or products of N-oxidation. These Phase I metabolites would likely undergo Phase II conjugation reactions (e.g., with glucuronic acid or sulfate) to form more water-soluble compounds that can be readily excreted. The identification of these specific metabolites would require dedicated metabolic studies using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. researchgate.net
Enzymatic Transformations (e.g., Cytochrome P450 Enzymes)
Chemical Interactions in Environmental Compartments
In the environment, this compound is likely to interact with various components of soil, water, and air. Due to the lipophilic nature of the parent PAH, it is expected to have low water solubility and a tendency to adsorb to organic matter in soil and sediment. europa.eumdpi.com This adsorption affects its mobility, bioavailability, and degradation rate. In aquatic environments, it may accumulate in organisms like mussels and lobsters. europa.eu In the atmosphere, it would likely be associated with particulate matter, which influences its transport and deposition. mdpi.com The amino group may also undergo reactions, such as protonation in acidic waters, which would alter its solubility and partitioning behavior.
Adsorption and Distribution in Environmental Media
The environmental distribution of this compound is largely governed by its physicochemical properties, which dictate its partitioning between soil, water, and air. As a member of the PAH family, it is expected to be sparingly soluble in water and exhibit low vapor pressure, leading to its association with particulate matter in the atmosphere and sediment in aquatic systems. epa.gov
The presence of an amino group introduces polarity to the otherwise nonpolar phenanthrene (B1679779) backbone. This structural modification can influence its adsorption behavior in soil and sediment. Generally, PAHs with three or more aromatic rings, like benzo[c]phenanthrene, have a strong tendency to adsorb to soil and sediment particles, primarily due to their hydrophobicity. nih.gov The soil adsorption coefficient (Koc) is a key parameter for predicting the mobility of organic compounds in soil. For PAHs, a high log Koc value indicates strong binding to soil organic matter and low mobility. nih.gov
Runoff from contaminated soils can transport PAHs into water bodies, where they can exist in dissolved form, bound to organic matter, or adsorbed to particulate matter. mdpi.com The sediment-water partition coefficient plays a crucial role in their distribution within the water column. mdpi.com Given that this compound is a derivative of a four-ring PAH, it is expected to be found predominantly associated with sediments in aquatic environments.
Table 1: General Soil Adsorption and Mobility of PAHs (This table provides a general overview for PAHs and is not specific to this compound)
| Property | Typical Range for 3-4 Ring PAHs | Implication for Environmental Distribution |
| Log Koc | 3.5 - 5.5 | High adsorption to soil and sediment, low mobility in soil. |
| Water Solubility | Low | Tends to partition out of the water phase and onto organic matter. |
| Vapor Pressure | Low | Primarily found in particulate phase in the atmosphere, leading to deposition. |
Source: General knowledge from PAH literature.
Bioaccumulation in Organisms
Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all environmental sources, including water, food, and sediment. The potential for a chemical to bioaccumulate is often estimated by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. rivm.nl
For PAHs, bioaccumulation is influenced by factors such as the organism's lipid content, the compound's octanol-water partition coefficient (Kow), and the organism's ability to metabolize the compound. nih.govnih.gov Generally, more hydrophobic compounds with higher Kow values have a greater potential to bioaccumulate in the fatty tissues of organisms. ekb.eg
Specific BCF values for this compound are not documented in the reviewed literature. However, based on its structure as a multi-ring aromatic hydrocarbon, it would be expected to be lipophilic and thus have a tendency to accumulate in organisms. The presence of the amino group could slightly alter its partitioning behavior compared to its parent PAH, benzo[c]phenanthrene.
It is important to note that many vertebrates possess metabolic pathways to transform and excrete PAHs, which can limit their bioaccumulation to some extent. nih.gov In contrast, some invertebrates have a lower capacity for PAH metabolism, which can lead to higher tissue concentrations. rivm.nl Fish, for example, can metabolize PAHs in the liver, leading to lower BCF values compared to organisms like mussels. rivm.nlnih.gov The bioaccumulation of PAHs can also be influenced by the route of exposure, with uptake from contaminated sediment being a significant pathway for benthic organisms. ekb.eg
Table 2: Bioaccumulation Potential of PAHs in Aquatic Organisms (This table provides a general overview for PAHs and is not specific to this compound)
| Organism Type | General Bioaccumulation Potential for 3-4 Ring PAHs | Key Influencing Factors |
| Fish | Moderate | Metabolic transformation in the liver reduces accumulation. rivm.nlnih.gov |
| Invertebrates (e.g., Mussels) | High | Limited metabolic capacity leads to higher accumulation. rivm.nl |
| Aquatic Plants | Low to Moderate | Uptake and metabolism vary by species. |
| Benthic Organisms | Potentially High | Exposure via contaminated sediments is a major pathway. ekb.eg |
Source: Synthesized from multiple sources on PAH bioaccumulation. rivm.nlnih.govekb.eg
Advanced Materials Applications of Benzo C Phenanthren 3 Amine Derivatives
Utilization in Organic Electronic Devices
Derivatives of benzo[c]phenanthrene (B127203) are recognized for their utility in organic electronic devices, such as organic light-emitting diodes (OLEDs). google.com Their inherent properties, including high luminous efficiency and good color purity, make them promising candidates for developing OLEDs with long operational lifetimes. google.com
Role as Host Materials in Electroluminescence Applications
In the architecture of OLEDs, host materials play a crucial role in the light-emitting layer. Benzo[c]phenanthrene derivatives have been investigated for their potential as host materials. google.com.pg These compounds can facilitate efficient energy transfer to guest molecules, a critical process for achieving high-performance electroluminescence. The design of host materials often involves creating a D–π–A (donor-pi-acceptor) structure to achieve a narrow band gap, which is beneficial for device efficiency. rsc.org However, a challenge with some charge-transfer (CT) state materials is the tendency for broadened photoluminescence and electroluminescence spectra, which can be detrimental to color purity. rsc.org
Integration into Polymer, Oligomer, and Dendrimer Backbones
The versatile benzo[c]phenanthrene skeleton serves as a fundamental building block for constructing larger, functionalized polycyclic aromatic hydrocarbons. researchgate.net This adaptability allows for its integration into various macromolecular structures, including polymers, oligomers, and dendrimers. acs.orgresearchgate.netgoogle.com
Polymers and Oligomers: The incorporation of benzo[c]phenanthrene units into polymer and oligomer backbones can impart desirable electronic and photophysical properties. acs.orgacademie-sciences.fr For instance, conjugated polymers and oligomers based on aromatic building blocks like phenanthrene (B1679779) are of interest for their applications in OLEDs. academie-sciences.fr The synthesis of such materials often involves techniques like Knoevenagel condensation and oxidative photocyclization. academie-sciences.fr
Dendrimers: Dendrimers are highly branched, well-defined macromolecules. Stiff, aromatic dendrimers composed of pyrene (B120774) units, a related PAH, have been synthesized and shown to have high extinction coefficients and fluorescence quantum yields, making them suitable for applications like fluorescence labels. researchgate.net The rigid and twisted structure of these dendrimers allows for a precise spatial arrangement of the chromophoric units. researchgate.net Similar design principles can be applied to dendrimers incorporating benzo[c]phenanthrene-3-amine derivatives.
Optoelectronic Properties and Photophysical Behavior
The optoelectronic and photophysical properties of benzo[c]phenanthren-3-amine derivatives are central to their applications in advanced materials. These properties are intrinsically linked to their molecular structure and can be fine-tuned through chemical modifications. tandfonline.com
Tailoring Absorption and Emission Characteristics
The absorption and emission of light by these compounds are governed by electronic transitions, primarily π–π* and n–π* transitions. academie-sciences.fr The absorption spectra of phenanthrene derivatives typically show strong absorption in the UV-visible region. academie-sciences.fr The emission properties can be significantly influenced by the molecular structure and the surrounding environment. For example, some benzo[c]phenanthrene derivatives exhibit unusual optical spectra where absorption is in the UV region, yet fluorescence occurs in the blue region of the visible spectrum. researchgate.net
The introduction of different donor and acceptor moieties allows for the tuning of the excited state properties. frontiersin.org This can lead to the development of materials with specific emission colors, from blue to red. researchgate.netfrontiersin.org For instance, donor-acceptor compounds based on a benzo[a,c]phenazine acceptor have been designed to exhibit different types of excited states, including locally-excited (LE), hybridized local and charge-transfer (HLCT), and charge-transfer (CT) dominated states. frontiersin.org
Large Stokes Shifts for Enhanced Efficiency
A large Stokes shift, the difference between the maximum absorption and emission wavelengths, is a desirable characteristic for many optoelectronic applications as it can minimize reabsorption and enhance device efficiency. researchgate.net Several benzo[c]phenanthrene derivatives have been reported to exhibit large Stokes shifts. researchgate.netchinesechemsoc.org For example, some derivatives show Stokes shifts in the range of 1.32-1.39 eV. researchgate.net This property makes them promising candidates for use in various optoelectronic devices. researchgate.net The large Stokes shift can be attributed to significant geometric changes between the ground and excited states. chinesechemsoc.org
Applications in Sensing and Molecular Probes
The inherent properties of benzo[c]phenanthrene derivatives, particularly their fluorescence characteristics, make them suitable for applications in chemical sensing and as molecular probes. researchgate.netrsc.org The electron-deficient nature of the azaacene backbone, a related class of compounds, coupled with the lone-pair electrons on nitrogen atoms, allows for efficient detection of target molecules or ions through non-covalent interactions. researchgate.net
Q & A
Q. What are the optimal synthetic routes for Benzo[c]phenanthren-3-amine, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
- Route Selection : Allyl tributyl stannane-mediated coupling (as seen in homoallylic amine synthesis) can be adapted for aromatic amine derivatives like this compound. This method allows regioselective formation of C-N bonds .
- Optimization : Use controlled stoichiometry (e.g., 1:1.2 molar ratio of precursor to stannane reagent) and inert atmospheres (argon/nitrogen) to minimize oxidation. Monitor reaction progress via TLC or HPLC.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) effectively isolates the product. Recrystallization from ethanol/water mixtures enhances purity.
Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm aromatic proton environments and amine functionality. For example, NH protons typically appear as broad singlets at δ 3.5–5.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M+H]) and fragmentation patterns to verify structural integrity.
- HPLC-Fluorescence Detection : As demonstrated for benzo[a]pyrene analysis, reverse-phase C18 columns with acetonitrile/water mobile phases (λ = 290 nm, λ = 430 nm) ensure sensitive quantification .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
Methodological Answer:
- Cross-Validation : Compare experimental NMR/MS data with computational predictions (e.g., DFT-based chemical shift calculations) and reference databases like NIST Chemistry WebBook .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., benzyl-d-amine derivatives) to distinguish overlapping signals in complex spectra .
- Replicate Experiments : Conduct parallel syntheses under varying conditions (e.g., temperature, solvent) to identify artifacts or side products.
Q. What in vitro models are suitable for assessing the bioactivity of this compound, and how should experimental controls be designed?
Methodological Answer:
- Oxidative Stress Assays : Adapt protocols from benzo[a]pyrene-6,12-dione studies, measuring HO production via fluorometric Amplex Red assays. Include catalase inhibitors to validate specificity .
- Cell-Based Imaging : Utilize near-infrared (NIR-II) fluorophores (e.g., benzo[c]thiophene derivatives) to track cellular uptake and sublocalization. Controls should include untreated cells and competitive inhibitors .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM, using DMSO vehicle controls (<0.1% v/v) to rule out solvent effects.
Q. What storage conditions are critical for maintaining the stability of this compound in long-term studies?
Methodological Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation. For freeze-thaw cycles, aliquot samples to avoid repeated exposure .
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers. Verify stability via periodic HPLC analysis (retention time shifts indicate degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
